molecular formula C14H10BrN3OS B5033394 2,7-diamino-4-(5-bromo-2-thienyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(5-bromo-2-thienyl)-4H-chromene-3-carbonitrile

Cat. No.: B5033394
M. Wt: 348.22 g/mol
InChI Key: XTEDNZLRWWMLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-diamino-4-(5-bromo-2-thienyl)-4H-chromene-3-carbonitrile, also known as DABTC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(5-bromo-2-thienyl)-4H-chromene-3-carbonitrile in exhibiting its biological activities is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antibacterial and antiviral activities against certain microorganisms. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 2,7-diamino-4-(5-bromo-2-thienyl)-4H-chromene-3-carbonitrile is its relatively simple synthesis method, which makes it easily accessible for lab experiments. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,7-diamino-4-(5-bromo-2-thienyl)-4H-chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to explore its potential applications in material science and organic synthesis. Additionally, further studies are needed to optimize its synthesis method and improve its solubility for better use in lab experiments.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 2,7-diamino-4-(5-bromo-2-thienyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(5-bromo-2-thienyl)-4H-chromene-3-carbonitrile with hydrazine hydrate in the presence of acetic acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

2,7-diamino-4-(5-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been found to exhibit anticancer, antimicrobial, and antiviral activities. In material science, it has been used as a building block for the synthesis of fluorescent materials. In organic synthesis, it has been used as a key intermediate for the synthesis of other compounds.

Properties

IUPAC Name

2,7-diamino-4-(5-bromothiophen-2-yl)-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-12-4-3-11(20-12)13-8-2-1-7(17)5-10(8)19-14(18)9(13)6-16/h1-5,13H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEDNZLRWWMLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=C(C2C3=CC=C(S3)Br)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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